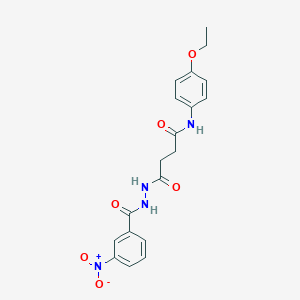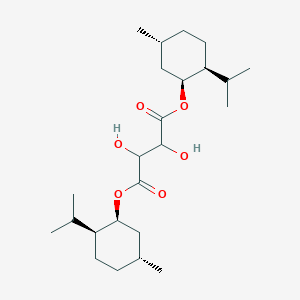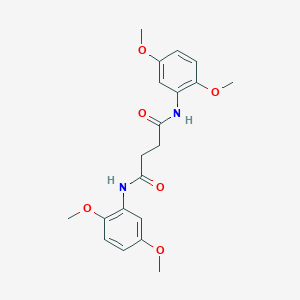![molecular formula C29H40N4O10 B322957 9-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-9-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]NONANEHYDRAZIDE](/img/structure/B322957.png)
9-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-9-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]NONANEHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 3,4,5-trimethoxyphenyl groups attached to a nonanedihydrazide backbone, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with nonanedihydrazide under specific conditions. The process generally includes:
Condensation Reaction: 3,4,5-trimethoxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride.
Coupling Reaction: The acyl chloride derivative is then reacted with nonanedihydrazide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Applications De Recherche Scientifique
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxybenzaldehyde: Used in organic synthesis and as a precursor for other compounds.
1,2-Bis(3,4,5-trimethoxyphenyl)ethanedione:
Uniqueness
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide stands out due to its unique structure, which combines two 3,4,5-trimethoxyphenyl groups with a nonanedihydrazide backbone. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C29H40N4O10 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
1-N//',9-N//'-bis(3,4,5-trimethoxybenzoyl)nonanedihydrazide |
InChI |
InChI=1S/C29H40N4O10/c1-38-20-14-18(15-21(39-2)26(20)42-5)28(36)32-30-24(34)12-10-8-7-9-11-13-25(35)31-33-29(37)19-16-22(40-3)27(43-6)23(17-19)41-4/h14-17H,7-13H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,33,37) |
Clé InChI |
ARBSLXZFFDJTKI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322876.png)

![4-[2-(2-chlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322878.png)
![4-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322879.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322884.png)
![Ethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322887.png)
![Ethyl 4-{2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322888.png)
![N,N'-BIS[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]SUCCINAMIDE](/img/structure/B322889.png)

![4-[2,2-dicyano-1-(3-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322891.png)
![4-[2,2-dicyano-1-(4-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322893.png)
![N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)
![N,N'-bis[4-(azepan-1-ylsulfonyl)phenyl]butanediamide](/img/structure/B322897.png)

